2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine
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Overview
Description
2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative1. It is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine1.
Synthesis Analysis
2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine2. It can also be synthesized from 2-chloro-4-iodopyridine3. The synthesis of trifluoromethylpyridines is a key structural motif in active agrochemical and pharmaceutical ingredients4.
Molecular Structure Analysis
The molecular formula of 2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine is C6H3ClF3N5. The molecular weight is 199.536.
Chemical Reactions Analysis
2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions78. It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium78.
Physical And Chemical Properties Analysis
2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine is a white to yellowish crystalline low melting solid2. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds10.
Scientific Research Applications
Synthesis of Pesticides : 2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine is an important derivative used in the synthesis of pesticides. It has been reviewed for its conventional synthesis processes and applications in agrochemicals (Lu Xin-xin, 2006).
Deprotonative Functionalization in Organic Synthesis : This compound has been utilized in the deprotonative functionalization of pyridine derivatives with aldehydes under ambient conditions. This is significant for creating various chemical compounds (Masanori Shigeno et al., 2019).
Modular Synthesis of Polysubstituted and Fused Pyridines : It plays a role in one-pot reactions for the synthesis of di-, tri-, tetra-, and pentasubstituted pyridines, which are useful in various chemical syntheses (Zhidong Song et al., 2016).
Intermediates in Pharmaceuticals and Biochemicals : It serves as an intermediate in the manufacturing of pharmaceuticals, agrochemicals, and biochemicals, particularly in herbicides (Li Zheng-xiong, 2004).
Synthesis of Fluorinated Pyrrole-Imidazole Alkaloid : This compound is used in the synthesis of fluorohymenidin, the first fluorinated pyrrole-imidazole alkaloid, indicating its role in creating novel biochemical structures (Benjamin Troegel & T. Lindel, 2012).
Fluorination in Aqueous Solution : Its derivatives have been used in fluorination reactions under mild conditions, contributing to the production of fluorinated pyridines with high yields and regioselectivities (Gang Zhou et al., 2018).
Synthesis of Halogenated Pyridines : It is involved in the creation of structurally diverse halogenated pyridines, which are important in many chemical and pharmaceutical applications (F. Cottet & M. Schlosser, 2004).
Synthesis of Antimalarial Compounds : It has been used in the synthesis of JPC-3210, a compound for malaria treatment and prevention, showcasing its role in medicinal chemistry (M. Chavchich et al., 2016).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organ being the respiratory system11.
Future Directions
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds. The demand for TFMP derivatives has been increasing steadily in the last 30 years910. It is expected that many novel applications of TFMP will be discovered in the future910.
properties
IUPAC Name |
2-chloro-5-fluoro-4-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-5-1-3(6(9,10)11)4(8)2-12-5/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZPQJMGBKTEGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine | |
CAS RN |
1356113-40-0 |
Source
|
Record name | 2-chloro-5-fluoro-4-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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